N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide
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Overview
Description
The compound “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide” belongs to a class of compounds known as sulfonamides . Sulfonamides are known for their wide range of medicinal applications, including antibacterial, antiviral, antimigraine, and antidiuretic medications .
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical processes. For instance, the synthesis of benzodioxin derivatives involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 . This reaction yields a sulfonamide, which can be further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .Molecular Structure Analysis
The molecular structure of these compounds is crucial for understanding their chemical behavior and potential applications. Techniques such as X-ray diffraction studies and DFT calculations are often used to determine the crystal structures.Chemical Reactions Analysis
Benzodioxin derivatives participate in various chemical reactions, showcasing their versatile chemical properties. For example, Rh (III)-catalyzed chemodivergent annulations have been explored, showing the reactivity of such compounds under different conditions.Physical And Chemical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are crucial for the practical application of these compounds. Techniques like single crystal X-ray diffraction and DFT calculations provide insights into the physical characteristics of these compounds.Scientific Research Applications
- Computational studies can predict its binding affinity to specific targets, aiding in rational drug design .
- The studied compounds (including SR-01000016783) have shown moderate to weak inhibition of cholinesterases and lipoxygenase enzymes .
- Pd-catalyzed asymmetric reactions involving this compound could yield valuable chiral building blocks .
Medicinal Chemistry and Drug Development
Enzyme Inhibition
Organic Synthesis and Catalysis
Materials Science and OLEDs
Crystallography and Structural Studies
Future Directions
The future research directions could involve exploring the potential therapeutic applications of this compound. For instance, some sulfonamide derivatives have been found to exhibit anticancer properties by disturbing the cell cycle in the G1 phase and by acting as inhibitors of histone deacetylase (HDAC), thereby ceasing tumor cell growth .
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O6S/c1-16-8-12(13(18)17(2)14(16)19)24(20,21)15-9-3-4-10-11(7-9)23-6-5-22-10/h3-4,7-8,15H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAMPRZMRIACIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide |
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